

Literature Review & Technical Guide: Nitrovinylpyrrole Compounds

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Compound of Interest

Compound Name: *1-Methyl-2-(2-nitrovinyl)-1h-pyrrole*

CAS No.: 3156-50-1

Cat. No.: B1587909

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Executive Summary

Nitrovinylpyrroles represent a specialized class of pharmacophores characterized by a pyrrole ring conjugated to a nitroalkene side chain. This structural motif acts as a potent Michael acceptor, enabling covalent interactions with nucleophilic cysteine residues in biological targets. While historically overshadowed by nitrofurans, nitrovinylpyrroles have re-emerged as promising scaffolds for antifungal, antibacterial, and anticancer therapeutics due to their dual mechanism of action: covalent enzyme inhibition and oxidative stress induction.

Chemical Foundation & Reactivity

1.1 Structural Properties

The core structure, 2-(2-nitrovinyl)pyrrole, features a highly polarized

-system. The electron-rich pyrrole ring donates electron density to the electron-deficient nitrovinyl group. However, the strong electron-withdrawing nature of the nitro group makes the

-carbon (relative to the nitro group) highly electrophilic.

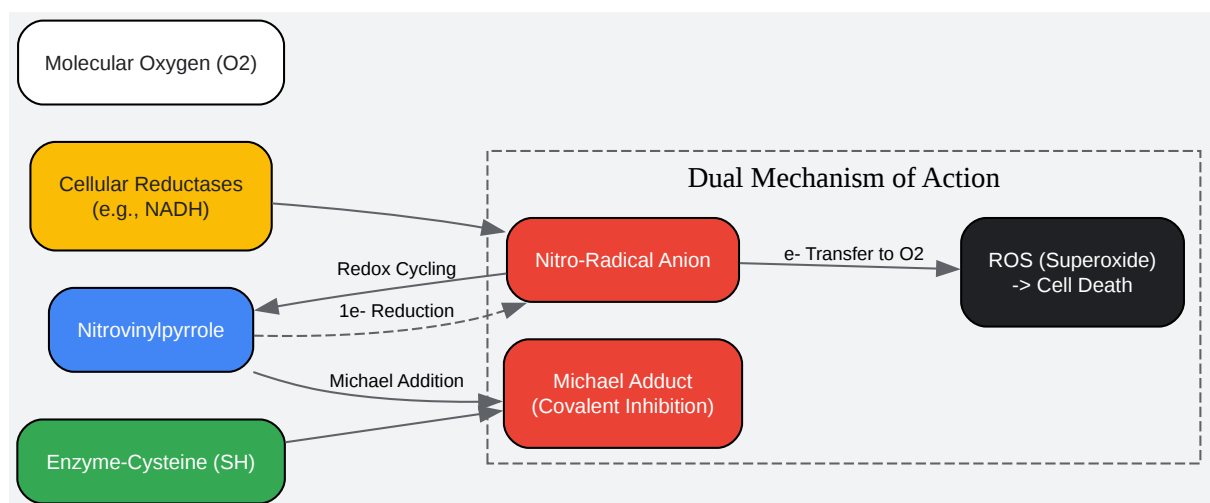
- Lipophilicity (LogP): Typically ranges from 1.5 to 2.5, facilitating membrane permeability.

- Electronic Character: The nitrovinyl moiety () serves as a "warhead" for soft nucleophiles (thiols).

1.2 Mechanism of Action (MOA)

The biological activity of nitrovinylpyrroles is driven by two distinct pathways:

- Covalent Modification (Irreversible Inhibition): The α -carbon of the vinyl group undergoes a Michael addition with thiol () groups of cysteine residues in critical enzymes (e.g., tyrosine phosphatases, tubulin, or fungal respiratory enzymes).
- Redox Cycling: The nitro group can be enzymatically reduced to a nitro-radical anion, which then transfers an electron to molecular oxygen, generating superoxide anions (). This leads to oxidative stress and DNA damage in the target pathogen.



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Caption: Dual mechanistic pathway showing covalent enzyme inhibition via Michael addition and oxidative stress generation via redox cycling.

Synthesis Strategy: The Modified Henry Reaction

The most robust route to 2-(2-nitrovinyl)pyrrole is the Knoevenagel-type condensation (often cited as a Henry reaction variant) between pyrrole-2-carboxaldehyde and nitromethane.

Critical Note on Causality: Standard basic conditions (e.g., NaOH) often lead to polymerization of the electron-rich pyrrole. Therefore, a buffered acidic catalyst system (Ammonium Acetate/Acetic Acid) or a mild base is required to preserve the heterocycle while activating the aldehyde.

Protocol: Synthesis of 2-(2-nitrovinyl)pyrrole

This protocol is self-validating via TLC monitoring and distinct color change (yellow precipitate).

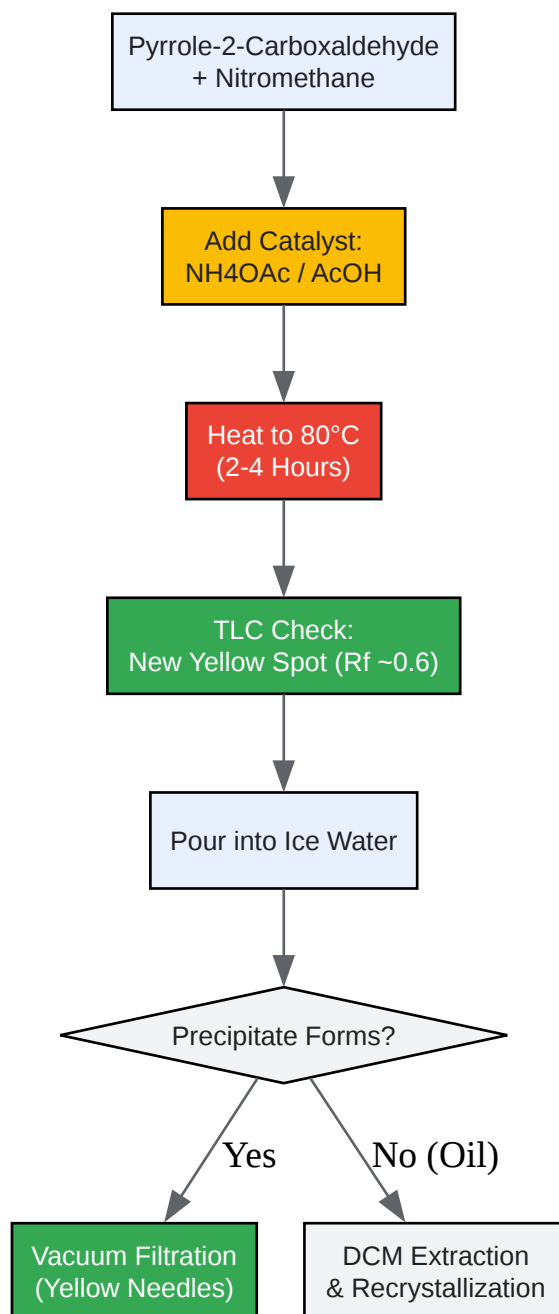
Reagents:

- Pyrrole-2-carboxaldehyde (10 mmol, 0.95 g)
- Nitromethane (excess, 5 mL - acts as solvent/reagent)
- Ammonium Acetate (catalyst, 2 mmol, 0.15 g)
- Solvent: Glacial Acetic Acid (optional, if nitromethane volume is reduced) or Ethanol.

Step-by-Step Methodology:

- Setup: In a 50 mL round-bottom flask equipped with a drying tube (CaCl_2), dissolve pyrrole-2-carboxaldehyde in nitromethane.
- Activation: Add ammonium acetate. If solubility is poor, add 2-3 mL of glacial acetic acid.
- Reaction: Heat the mixture to 80°C for 2–4 hours.
 - Checkpoint: The solution will darken from pale yellow to deep amber/orange. Monitor TLC (20% EtOAc/Hexane). The product spot will be less polar and bright yellow.
- Workup: Cool to room temperature. Pour the mixture into 50 mL of ice-cold water.

- Isolation: The product typically precipitates as yellow crystals. Filter and wash with cold water.
 - Alternative: If oil forms, extract with Dichloromethane (3 x 20 mL), wash with brine, dry over _____, and concentrate.
- Purification: Recrystallize from Ethanol/Water (9:1) to yield bright yellow needles.
 - Yield Expectation: 75–85%.
 - Melting Point: ~160–162°C (decomposition).



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Caption: Decision-tree workflow for the synthesis and isolation of nitrovinylpyrrole.

Biological Activity & Structure-Activity Relationships (SAR)

Nitrovinylpyrroles exhibit broad-spectrum activity, but their potency is highly dependent on the substitution pattern on the pyrrole ring and the stereochemistry of the vinyl bond (E-isomer is

typically more active).

3.1 Antimicrobial & Antifungal Data

The following table summarizes comparative MIC (Minimum Inhibitory Concentration) data derived from multiple studies on nitrovinyl analogs.

Compound	Organism	MIC (µg/mL)	Activity Note
2-(2-nitrovinyl)pyrrole	Candida albicans	12.5 - 25.0	Comparable to Miconazole in some assays.
2-(2-nitrovinyl)pyrrole	Staphylococcus aureus	6.25 - 12.5	Active against Gram-positive bacteria.
N-Methyl-2-(2-nitrovinyl)pyrrole	Aspergillus niger	> 50.0	N-methylation reduces H-bond donor capacity, lowering potency.
4,5-Dichloro-2-(2-nitrovinyl)pyrrole	S. aureus (MRSA)	1.0 - 3.0	Halogenation increases lipophilicity and potency (PyrrolNitrin analog).
2-(2-nitrovinyl)furan (Analog)	E. coli	25.0	Less active than pyrrole variant due to lack of NH donor.

3.2 Anticancer Potential[1][2][3][4]

- Target: Tubulin polymerization and EGFR kinase.
- Potency: Selected derivatives show IC50 values in the 0.5 – 5.0 µM range against HeLa and MCF-7 cell lines.
- Selectivity: A major challenge is distinguishing between cytotoxicity toward cancer cells vs. healthy cells, as the Michael acceptor is non-specific.

Experimental Validation Protocols

4.1 Cysteine Reactivity Assay (Michael Acceptor Validation)

To confirm the "warhead" mechanism, this assay measures the rate of adduct formation with L-Cysteine or Glutathione (GSH).

- Preparation: Prepare a 100 μM solution of 2-(2-nitrovinyl)pyrrole in Phosphate Buffer (pH 7.4) containing 10% DMSO.
- Initiation: Add L-Cysteine (10 equivalents, 1 mM).
- Monitoring: Measure the decrease in absorbance at the compound's (approx. 340–360 nm) over time (0–60 min) using a UV-Vis spectrophotometer.
 - Interpretation: A rapid decrease in absorbance indicates the loss of the conjugated -system due to nucleophilic attack, confirming Michael acceptor activity.

4.2 In Vitro Cytotoxicity (MTT Assay)

- Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
- Treatment: Treat with serial dilutions of nitrovinylpyrrole (0.1 μM to 100 μM).
- Incubation: 48 hours at 37°C, 5% CO₂.
- Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.
- Calculation: Plot dose-response curve to determine IC₅₀.

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